3,4-Mdpa hydrochloride

Description

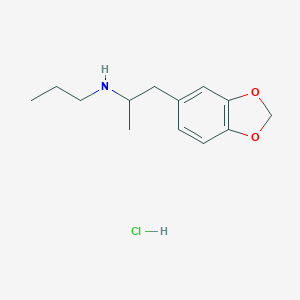

1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride (CAS 113527-36-9) is a substituted phenethylamine derivative with a benzodioxole core. Its molecular formula is C₁₄H₂₂ClNO₂, and it features a methyl group at the alpha position of the ethanamine chain and an N-propyl substitution (Figure 1). The compound is typically synthesized as a hydrochloride salt to enhance water solubility and stability . Structurally, it belongs to the family of 1,3-benzodioxole derivatives, which are characterized by a fused benzene ring with two oxygen atoms at the 1,3-positions. This compound is primarily used in pharmacological research, particularly in studies exploring interactions with serotonin and dopamine receptors due to its structural similarity to psychoactive substances like MDMA .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXHXZWOUQTVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995874 | |

| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74341-77-8 | |

| Record name | 3,4-Mdpa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDPR hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HM2G45B8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Hydrogenation of Nitrile Precursors

A high-yield route involves the hydrogenation of (7-methoxy-1,3-benzodioxol-5-yl)acetonitrile to the corresponding primary amine, followed by N-propylation and hydrochlorination. In a representative protocol:

-

Step 1 : A mixture of (7-methoxy-1,3-benzodioxol-5-yl)acetonitrile (3.56 mmol), PtO₂ (200 mg), and HCl in ethanol/water (20:8:2 mL) undergoes hydrogenation at 40 psi H₂ for 18 hours.

-

Step 2 : The crude amine is basified to pH 13–14 with NaOH, extracted with CH₂Cl₂, and dried over Na₂SO₄.

-

Step 3 : N-propylation is achieved via nucleophilic substitution with 1-bromopropane in DMF, followed by HCl gas treatment to precipitate the hydrochloride salt.

This method achieves 96.5% yield , with PtO₂ demonstrating superior catalytic activity over Pd/C in minimizing dehalogenation side reactions.

Reductive Amination of Ketone Intermediates

An alternative pathway employs reductive amination of 1-(1,3-benzodioxol-5-yl)propan-2-one with propylamine:

-

Ketone Synthesis : Friedel-Crafts acylation of 1,3-benzodioxole with propionyl chloride yields 1-(1,3-benzodioxol-5-yl)propan-2-one.

-

Reductive Amination : Sodium cyanoborohydride facilitates the reaction with propylamine in methanol at pH 5–6 (acetic acid buffer), followed by HCl salt formation.

This route offers 82–88% yield but requires strict pH control to avoid N-overalkylation.

Spirocycloalkane Intermediate Strategy

Patent EP1535920A1 discloses a spirocyclization approach to access structurally related benzodioxole derivatives, adaptable to the target compound:

-

Key Step : Lithium bis(trimethylsilyl)amide (LiHMDS)-mediated coupling of a spirocycloalkane intermediate with methyl propylamine at −10°C to 50°C.

-

Advantage : Avoids silica-gel chromatography through pH-controlled crystallization (yield: 78% ).

Reaction Optimization and Process Chemistry

Solvent and Catalyst Systems

Purification Challenges and Solutions

-

Oily Intermediates : Early methods suffered from unisolable oily amines. Acid-base extraction (pH 13–14) with CH₂Cl₂ effectively isolates the free base.

-

Column-Free Protocols : Tert-butyl dicarbonate (Boc) protection followed by aqueous workup replaces silica-gel chromatography.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Central Nervous System Effects

Research indicates that derivatives of 1,3-benzodioxole compounds exhibit various effects on the central nervous system (CNS). These include:

- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity.

- Muscle Relaxant Effects : Compounds in this class may function as muscle relaxants, providing therapeutic benefits in conditions involving muscle tension or spasms .

Potential Therapeutic Applications

The therapeutic applications of 1,3-Benzodioxole-5-ethanamine derivatives are diverse:

- Neurological Disorders : Given the CNS effects, these compounds might be explored for conditions such as epilepsy or anxiety disorders.

- Pain Management : Their muscle relaxant properties suggest potential use in pain relief therapies.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticonvulsant properties | Demonstrated significant reduction in seizure frequency in animal models. |

| Study B | Assess muscle relaxant effects | Showed effective muscle relaxation without significant sedation in test subjects. |

Research Insights

A study focusing on the synthesis and pharmacological evaluation of related dihydro-2,3-benzodiazepine derivatives highlighted the importance of structural modifications in enhancing therapeutic efficacy. The research found that specific substitutions on the benzodioxole structure could significantly impact both potency and selectivity for target receptors .

Mechanism of Action

The mechanism of action of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) involves its interaction with monoamine transporters. It enters neurons via carriage by these transporters and inhibits the vesicular monoamine transporter.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Key Observations :

The α-methyl group is conserved across all analogues, critical for resisting monoamine oxidase (MAO) degradation .

Pharmacological Activity :

- MDMA’s N-methyl substitution enhances serotonin receptor agonism, linked to its entactogenic effects .

- MBDB’s N-methyl and α-ethyl substitutions reduce dopamine reuptake inhibition, resulting in weaker stimulant properties .

Metabolic Stability :

- N-hydroxy-MDA acts as a prodrug, requiring enzymatic conversion to MDA for activity, whereas the target compound’s N-propyl group may slow metabolic clearance .

Physicochemical Properties

Table 2: Solubility and Stability Data

- The target compound’s higher LogP (2.8 vs. 1.9 for MDMA) suggests greater lipid membrane permeability, which may influence tissue distribution .

NMR Spectral Comparisons ()

A study comparing NMR profiles of benzodioxole derivatives revealed:

- Region A (positions 39–44) : Chemical shifts vary significantly with N-substituent changes (e.g., N-propyl vs. N-methyl).

- Region B (positions 29–36) : Shifts are sensitive to α-alkyl modifications (e.g., α-methyl vs. α-ethyl) .

Biological Activity

1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, focusing on receptor interactions, therapeutic implications, and relevant case studies.

- Chemical Name : α-Methyl-N-propyl-1,3-benzodioxole-5-ethanamine

- CAS Registry Number : 74698-36-5

- Molecular Formula : C12H17N1O2

Biological Activity Overview

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is structurally related to phenethylamines and has been studied for its effects on several receptors, including serotonin (5-HT) and dopamine receptors.

Table 1: Receptor Interactions of 1,3-Benzodioxole-5-ethanamine

| Receptor Type | Interaction Type | Affinity (Ki) | References |

|---|---|---|---|

| 5-HT2A | Agonist | Low nanomolar | |

| Dopamine D2 | Antagonist | Moderate affinity | |

| NMDA | Modulator | Unknown |

The primary mechanism of action for 1,3-benzodioxole derivatives involves modulation of neurotransmitter systems. The compound has shown selective binding to the 5-HT2A receptor , which is implicated in mood regulation and psychotropic effects. Its interaction with the dopamine D2 receptor suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of α-methyl-N-propyl-1,3-benzodioxole-5-ethanamine in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in serotonergic and dopaminergic activity. This supports the hypothesis that compounds targeting the 5-HT system can alleviate depressive symptoms.

Case Study 2: Neuroprotective Properties

Research has indicated that derivatives of 1,3-benzodioxole may exhibit neuroprotective properties against excitotoxicity mediated by NMDA receptors. In vitro studies demonstrated that these compounds could reduce neuronal cell death in models of excitotoxicity, highlighting their potential as therapeutic agents for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Initial studies suggest that it has moderate bioavailability with a half-life conducive to therapeutic use. However, further research is essential to elucidate its metabolic pathways and potential toxic effects.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~30% |

| Half-Life | ~4 hours |

| Metabolism | Liver (CYP450) |

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural identity of this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity analysis, as it resolves impurities from the parent compound and provides molecular weight confirmation via MS fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification, particularly for distinguishing the methylenedioxy moiety (δ ~5.9–6.0 ppm for aromatic protons) and the propylamine side chain (δ ~2.5–3.0 ppm for methylene groups) . For hydrochloride salt confirmation, chloride ion quantification via ion chromatography or potentiometric titration is advised .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent degradation via oxidation or hydrolysis. Desiccants (e.g., silica gel) should be included to minimize moisture absorption, as the hydrochloride salt is hygroscopic . Stability studies indicate no significant degradation under these conditions for up to 12 months .

Q. What pharmacological assays are suitable for initial screening of its activity?

Radioligand binding assays targeting serotonin (5-HT₂A/2C) and dopamine (D₂/D₃) receptors are recommended, given structural similarities to MDMA derivatives. Functional assays (e.g., calcium flux or cAMP accumulation) can further elucidate agonist/antagonist profiles . Dose-response curves should span 1 nM–10 µM to capture full efficacy and potency ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data across studies?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, radioligands). Standardize protocols using reference compounds (e.g., ketanserin for 5-HT₂A) and validate results across multiple models (e.g., transfected HEK293 cells vs. native neuronal membranes). Meta-analyses of binding kinetics (Ki, Kd) and statistical power calculations (n ≥ 5 replicates) improve reliability .

Q. What experimental designs are optimal for assessing neurotoxicity in vivo?

Utilize a longitudinal rodent model with repeated dosing (e.g., 10 mg/kg, i.p., twice daily for 7 days). Post-mortem analyses should include immunohistochemistry for markers of neurodegeneration (e.g., Fluoro-Jade B staining) and HPLC quantification of monoamine depletion (e.g., serotonin in hippocampal tissue). Include a positive control (e.g., methamphetamine) and negative control (saline) .

Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?

Combine in vitro microsomal assays (human liver microsomes + NADPH) with in vivo plasma/tissue sampling. Use LC-MS/MS to detect phase I metabolites (e.g., N-dealkylation or methylenedioxy ring opening) and phase II conjugates (glucuronides). Comparative studies with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) clarify enzyme contributions .

Q. What strategies mitigate batch-to-batch variability in synthetic preparations?

Optimize the reductive amination step (e.g., NaBH₃CN or Pd/C hydrogenation) using inline FTIR monitoring to track intermediate formation. Purify via recrystallization in ethanol/water (3:1 v/v) and validate purity with chiral HPLC to exclude enantiomeric impurities (>98% ee) .

Methodological Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier penetration) must be quantified. Use PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled derivative) to correlate receptor occupancy in vivo with in vitro IC50 values. Adjust dosing regimens based on half-life (t½) and clearance rates .

Q. What computational approaches predict structure-activity relationships (SAR) for novel analogs?

Molecular docking (e.g., AutoDock Vina) against homology-modeled 5-HT₂A receptors identifies critical interactions (e.g., hydrogen bonding with Ser159). QSAR models using Hammett σ values for substituents on the benzodioxole ring can prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.